N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19992081
InChI: InChI=1S/C17H14BrN3O2/c1-9-14-15(16(22)19-11-7-5-10(18)6-8-11)12-3-2-4-13(12)20-17(14)23-21-9/h5-8H,2-4H2,1H3,(H,19,22)
SMILES:
Molecular Formula: C17H14BrN3O2
Molecular Weight: 372.2 g/mol

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC19992081

Molecular Formula: C17H14BrN3O2

Molecular Weight: 372.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide -

Specification

Molecular Formula C17H14BrN3O2
Molecular Weight 372.2 g/mol
IUPAC Name N-(4-bromophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide
Standard InChI InChI=1S/C17H14BrN3O2/c1-9-14-15(16(22)19-11-7-5-10(18)6-8-11)12-3-2-4-13(12)20-17(14)23-21-9/h5-8H,2-4H2,1H3,(H,19,22)
Standard InChI Key GBJCWTIITSMKMS-UHFFFAOYSA-N
Canonical SMILES CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=C(C=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a cyclopenta[b][1, oxazolo[4,5-e]pyridine core with a 4-bromophenylcarboxamide substituent. This fusion creates a rigid, polycyclic system with three distinct rings: a five-membered cyclopentane, a six-membered pyridine, and an oxazole moiety. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the carboxamide group facilitates hydrogen bonding with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₄BrN₃O₂
Molecular Weight372.2 g/mol
IUPAC NameN-(4-bromophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,5,7-tetraene-8-carboxamide
Canonical SMILESCC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=C(C=C4)Br

Stability and Reactivity

The compound demonstrates moderate stability under standard laboratory conditions (25°C, pH 7), but degrades under extreme pH (<3 or >11) or elevated temperatures (>100°C). The bromophenyl group undergoes electrophilic aromatic substitution, enabling derivatization at the bromine site. Additionally, the oxazole ring participates in nucleophilic reactions, while the carboxamide group can form salts or coordinate with metal ions .

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves a multi-step sequence:

  • Formation of the oxazolo-pyridine core via cyclization of precursor amines and carbonyl compounds under microwave-assisted conditions (150°C, 30 minutes).

  • Introduction of the bromophenyl group through Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in 1,4-dioxane/water (10:1) at 90°C .

  • Carboxamide functionalization via reaction with 4-bromoaniline in dichloromethane, catalyzed by HOBt/EDC.

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield
Core cyclizationMicrowave, 150°C, DMF75–85%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, 90°C60–85%
Carboxamide formationHOBt/EDC, DCM, rt70–78%

Analytical Characterization

Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.61 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 3.02–2.98 (m, 2H, cyclopentane-H), 2.85 (s, 3H, CH₃).

  • HRMS: m/z 372.0321 [M+H]⁺ (calculated for C₁₇H₁₄BrN₃O₂: 372.0318).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits acid ceramidase (AC), a lysosomal enzyme involved in ceramide metabolism, with an IC₅₀ of 33–166 nM . By blocking AC, it elevates intracellular ceramide levels, inducing apoptosis in cancer cells (e.g., SH-SY5Y neuroblastoma) . Comparative studies show 10-fold greater potency than earlier oxazolone derivatives due to enhanced binding affinity from the bromophenyl group .

Comparative Analysis with Related Compounds

Table 3: Activity Comparison

CompoundAC IC₅₀ (nM)Antibacterial MIC (µg/mL)
Target compound33–166N/A
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamideN/A2–8
BOA carboxamide 4d166N/A

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